molecular formula C17H17N3 B8686307 1-Benzyl-3-methyl-5-phenyl-1H-pyrazol-4-amine CAS No. 824969-24-6

1-Benzyl-3-methyl-5-phenyl-1H-pyrazol-4-amine

Cat. No.: B8686307
CAS No.: 824969-24-6
M. Wt: 263.34 g/mol
InChI Key: OSRQPZZNDXRISA-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-5-phenyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C17H17N3 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

824969-24-6

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

1-benzyl-3-methyl-5-phenylpyrazol-4-amine

InChI

InChI=1S/C17H17N3/c1-13-16(18)17(15-10-6-3-7-11-15)20(19-13)12-14-8-4-2-5-9-14/h2-11H,12,18H2,1H3

InChI Key

OSRQPZZNDXRISA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2.32 g of 1-phenyl-butane-1,2,3-trione 2-oxime in 31 mL of EtOH was added a suspension of 2.43 g benzyl hydrazine dihydrochloride in 9 mL EtOH. The reaction mixture was warmed to rt and stirred for 96 h. The reaction mixture was concentrated under reduced pressure and purified by means of MPLC (120 g SiO2, 45% EtOAc:Heptane) to obtain 1-benzyl-3-methyl-4-nitroso-5-phenyl-1H-pyrazole. A suspension of 2.55 g 1-benzyl-3-methyl-4-nitroso-5-phenyl-1H-pyrazole, 34 mL EtOAc and 500 mg 10% Pd/C was reacted under 40 psi H2 atmosphere using a Parr apparatus. After 4 h, the suspension was filtered through Celite (EtOH eluting) and the filtrate was concentrated under reduced pressure and purified by means of MPLC (120 g SiO2, 60% EtOAc:Heptane) to give the title compound as an orange oil.
Name
1-benzyl-3-methyl-4-nitroso-5-phenyl-1H-pyrazole
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

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